1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(4-ethoxy-3,5-difluorophenyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
- 1-(4-Methoxy-3,5-difluorophenyl)propan-1-one
- 1-(4-Ethoxy-3,5-dichlorophenyl)propan-1-one
- 1-(4-Ethoxy-3,5-difluorophenyl)butan-1-one
Uniqueness: 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one is unique due to the combination of ethoxy and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
1-(4-ethoxy-3,5-difluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-10(14)7-5-8(12)11(15-4-2)9(13)6-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZBTRSFKPEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.